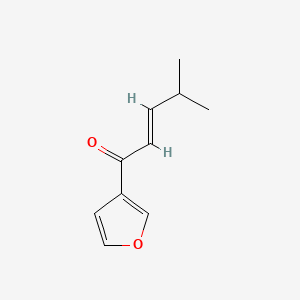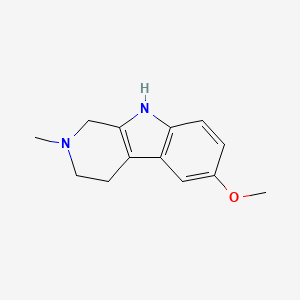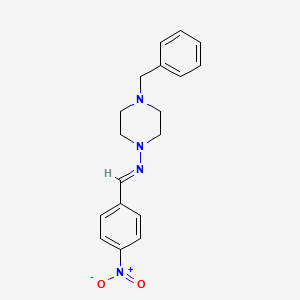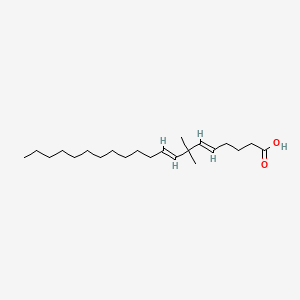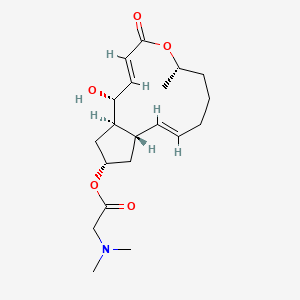
8-(1,1-Dimethylallyl)galangin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,1-dimethylallyl)galangin is a trihydroxyflavone that is galangin substituted by a 1,1-dimethylallyl moiety at position 8. It is isolated from the buds of Platanus acerifolia. It is a trihydroxyflavone and a member of flavonols. It derives from a galangin.
Applications De Recherche Scientifique
1. Chemical Analysis and Synthesis
8-(1,1-Dimethylallyl)galangin has been a subject of chemical analysis, particularly in the context of nuclear magnetic resonance (NMR) studies. For instance, the carbon NMR data of the acetyl derivatives of 8-(1,1-dimethyl-2-propen-1-y1) galangin were re-assigned using HETCOR and COLOC experiments on synthetic compounds, enhancing our understanding of its chemical structure (Barron, Aidi, & Mariotte, 1994).
2. Biological Activities and Mechanisms
Galangin, a natural flavonol of which this compound is a derivative, exhibits various biological activities. It competitively inhibits xanthine oxidase activity, suggesting potential therapeutic applications in conditions like gout and oxidative damage (Zhang, Zhang, Pan, & Gong, 2016). Additionally, it has been shown to induce apoptosis in hepatocellular carcinoma cells via the mitochondrial pathway, offering insights into potential cancer treatment strategies (Zhang et al., 2010).
3. Potential in Cancer Research
Galangin has been identified as an inhibitor of CYP1A1 activity and an agonist/antagonist of the aryl hydrocarbon receptor, highlighting its potential as a chemopreventive agent in cancer research (Ciolino & Yeh, 1999).
4. Influence on Cytochrome P450 Enzyme Activities
Galangin impacts cytochrome P450 (CYP)-mediated metabolism, potentially influencing drug-drug interactions and chemoprevention strategies (Ma et al., 2019).
Propriétés
Formule moléculaire |
C20H18O5 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
3,5,7-trihydroxy-8-(2-methylbut-3-en-2-yl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-4-20(2,3)15-13(22)10-12(21)14-16(23)17(24)18(25-19(14)15)11-8-6-5-7-9-11/h4-10,21-22,24H,1H2,2-3H3 |
Clé InChI |
VEXSVXVQCSMKRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O |
SMILES canonique |
CC(C)(C=C)C1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=CC=C3)O)O |
Synonymes |
8-C-(1,1-dimethyl-2-propen-1-yl)-5,7-dihydroxyflavonol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



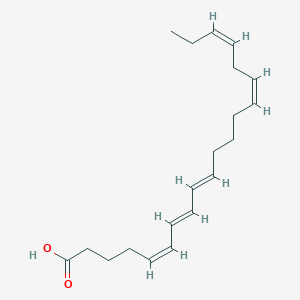
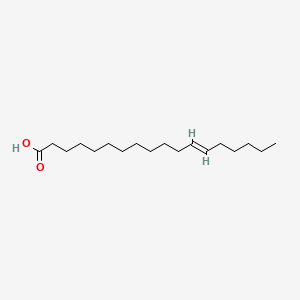

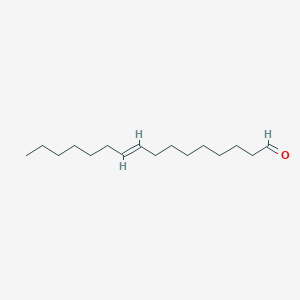
![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)

![(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]furan-2-ylidene]pentanoic acid](/img/structure/B1240411.png)
![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)
